N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
Description
N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thiadiazole core functionalized with a pivalamide (2,2-dimethylpropanamide) group at position 2 and a thioether-linked indolin-1-yl-acetyl moiety at position 3. This compound’s design aligns with structure-activity relationship (SAR) principles observed in heterocyclic drug discovery, where thiadiazoles are leveraged for their electron-deficient aromatic systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-17(2,3)14(23)18-15-19-20-16(25-15)24-10-13(22)21-9-8-11-6-4-5-7-12(11)21/h4-7H,8-10H2,1-3H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTFEZHOZNDLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multiple steps, starting with the preparation of the indoline derivative. One common method involves the reaction of indoline with acyl chlorides in the presence of a base such as triethylamine in dichloromethane at low temperatures . The resulting intermediate is then reacted with thiadiazole derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of recyclable catalysts and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring’s sulfur atoms and the thioether (-S-) group are susceptible to nucleophilic attack. Reactions may involve:
For example, oxidation of the thioether moiety could yield sulfoxide or sulfone derivatives, enhancing polarity and potential bioactivity .
Hydrolysis Reactions
The pivalamide group (tert-butyl carbamate) and the 2-oxoethyl linker may undergo hydrolysis under acidic or basic conditions:
| Functional Group | Conditions | Products |
|---|---|---|
| Pivalamide | H₂O/H⁺ or H₂O/OH⁻ | Pivalic acid + ammonia |
| 2-Oxoethyl linker | Acidic hydrolysis | Indole-1-yl acetic acid derivatives |
Hydrolysis of the pivalamide group would release pivalic acid, potentially altering the compound’s pharmacokinetic properties.
Acylation and Alkylation
The free amino group (if present) or sulfur atoms can participate in acylation/alkylation:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Acylation | Acetyl chloride, DMAP | Acetylated thiadiazole derivatives |
| Alkylation | Alkyl halides, base | S-alkylated products |
Such modifications could improve metabolic stability or target specificity .
Cycloaddition Reactions
The thiadiazole ring may engage in [3+2] cycloaddition with dipolarophiles like nitrones or alkynes, forming fused heterocyclic systems.
Interaction with Biological Targets
While not a traditional chemical reaction, molecular docking studies suggest the compound forms hydrogen bonds and hydrophobic interactions with enzymes like cyclooxygenase (COX) or kinases . These interactions are critical for its hypothesized anti-inflammatory and anticancer activities .
Mechanistic Insights
-
Thioether Oxidation : Likely proceeds via a radical or electrophilic mechanism, forming sulfoxides as intermediates.
-
Hydrolysis of Pivalamide : Acid-catalyzed cleavage of the amide bond generates tert-butylamine and carboxylic acid.
-
Thiadiazole Ring Reactivity : Electron-deficient nature facilitates nucleophilic attack at sulfur or nitrogen atoms .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring , an indole derivative , and a pivalamide moiety , contributing to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions, including cyclodehydration of thiosemicarbazides with carbonyl compounds to form the thiadiazole core. Subsequent modifications introduce the indole and pivalamide functionalities through various coupling reactions.
Biological Activities
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities, including:
- Anticancer Properties : Thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells. The presence of the indole structure further enhances these anticancer properties due to its association with anti-inflammatory and analgesic activities.
- Antimicrobial Activity : Compounds similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide have demonstrated antimicrobial effects, making them potential candidates for treating bacterial infections.
Anticancer Activity
A study conducted on a series of thiadiazole derivatives reported promising results in inhibiting cancer cell proliferation. The incorporation of the indole moiety in this compound significantly enhanced its cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
Antimicrobial Studies
Another investigation focused on the antimicrobial potential of thiadiazole derivatives, revealing that this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, showing that this compound could serve as a scaffold for developing new antimicrobial agents.
Therapeutic Potential
The diverse biological activities of this compound suggest several therapeutic applications:
| Therapeutic Area | Potential Application |
|---|---|
| Cancer Treatment | Cytotoxic agent against various cancer cell lines |
| Antimicrobial Therapy | Treatment for bacterial infections |
| Anti-inflammatory | Potential use in managing inflammatory diseases |
Mechanism of Action
The mechanism of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets. For instance, in the context of its neuroprotective effects, the compound has been shown to bind to N-methyl-D-aspartic acid receptors, modulating their activity and reducing neuronal damage . Additionally, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit key enzymes.
Comparison with Similar Compounds
Structural Analogues in 1,3,4-Thiadiazole Derivatives
The compound shares structural motifs with several synthesized 1,3,4-thiadiazole derivatives (Table 1). Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations
- Substituent Effects on Bioactivity: The indolin-1-yl moiety in the target compound may enhance binding to kinases or receptors due to its planar aromaticity and nitrogen lone-pair interactions, similar to indole-based derivatives (e.g., 2a–i in ) . However, unlike compound 4y (), which demonstrated potent anticancer activity (IC₅₀ = 0.034 μM against A549), the target compound’s activity remains uncharacterized.
Synthetic Efficiency :
Thermal Stability :
Pharmacological Potential vs. Known Derivatives
Anticancer Activity :
- Compound 4y () showed dual aromatase inhibition (IC₅₀ = 0.062 μM) and cytotoxicity, attributed to its bis-thiadiazole-thioacetamide scaffold. The target compound’s indolin-1-yl group could mimic this activity if it engages similar hydrogen-bonding or π-π stacking interactions .
- By contrast, BPTES derivatives () target glutaminase-1, highlighting the versatility of thiadiazole cores in diverse therapeutic pathways .
Enzyme Inhibition :
- Piperidine-substituted derivatives () exhibited acetylcholinesterase inhibition, suggesting that the target compound’s indolin-1-yl group might be optimized for neurological targets if paired with appropriate substituents .
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound features an indole derivative, a thiadiazole ring, and a pivalamide moiety. Its molecular formula is with a molecular weight of approximately 318.39 g/mol. The presence of these pharmacophoric elements contributes to its diverse biological activities.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.39 g/mol |
| Structural Components | Indole derivative, thiadiazole ring, pivalamide moiety |
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities through various mechanisms:
- Anticancer Activity : Thiadiazole derivatives have been reported to exert anticancer effects by inhibiting key enzymes involved in cancer progression, such as lipoxygenases (LOX). For instance, studies have shown that certain derivatives can inhibit 15-lipoxygenase-1 (15-LOX), which is implicated in the development of various cancers including colorectal and pancreatic cancers .
- Antimicrobial Properties : The indole core is associated with antimicrobial activity. Compounds with this structure have demonstrated effectiveness against a range of pathogens, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Indolin Intermediate : The reaction of indoline with an acylating agent produces the indolin-1-yl-2-oxoethyl intermediate.
- Thiadiazole Ring Formation : This intermediate is then reacted with thiosemicarbazide under cyclization conditions to form the 1,3,4-thiadiazole ring.
- Final Coupling : The thiadiazole intermediate is coupled with pivaloyl chloride in the presence of a base to yield the final product.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of thiadiazole derivatives similar to this compound:
- A study demonstrated that derivatives with similar structures showed significant cytotoxicity against cancer cell lines such as PC3 (prostate cancer) and HT29 (colorectal cancer), indicating their potential as anticancer agents .
- Another research highlighted that certain derivatives exhibited potent enzyme inhibitory activity against 15-lipoxygenase, reinforcing their role in anticancer drug discovery .
Q & A
How can synthetic routes for N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide be optimized to improve yield and purity?
Answer:
Synthesis optimization often involves stepwise modifications. For example, intermediate steps like thiol-alkylation (e.g., coupling chloroacetamide derivatives with thiadiazole-thiols) can be refined using anhydrous potassium carbonate in dry acetone under reflux (3–5 hours), followed by recrystallization in ethanol to enhance purity . Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.1:1 molar ratio of electrophiles to nucleophiles) can minimize byproducts. Characterization with IR, <sup>1</sup>H/<sup>13</sup>C NMR, and HRMS ensures structural fidelity, with specific attention to aliphatic proton signals (e.g., ethyl groups at δ 1.28–1.33 ppm) and carbonyl carbons (δ ~166–175 ppm) .
What computational strategies are recommended to predict the electronic properties and binding affinity of this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic properties, such as HOMO-LUMO gaps and charge distribution, critical for understanding reactivity . Free Energy Perturbation (FEP) simulations are effective for estimating binding affinities to biological targets (e.g., NMDA receptors) by calculating relative free energy changes during ligand-receptor interactions . Basis sets like 6-31G(d,p) and solvent models (e.g., PCM for water) improve accuracy in predicting solvation effects .
How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?
Answer:
Contradictions in IC50 values (e.g., between MCF-7 and A549 cells) may arise from cell-specific uptake mechanisms or target expression levels. Methodological solutions include:
- Validating assays with positive controls (e.g., cisplatin) .
- Screening against non-cancer cell lines (e.g., NIH3T3 fibroblasts) to assess selectivity .
- Quantifying target engagement (e.g., aromatase inhibition via fluorogenic substrate assays) to correlate activity with molecular mechanisms .
What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1652–1666 cm<sup>−1</sup> and aliphatic C-H stretches at 2916–2995 cm<sup>−1</sup> .
- NMR : Identify ethyl substituents (triplet at δ 1.28 ppm, quartet at δ 2.98 ppm) and aromatic protons (doublets at δ 7.13–7.43 ppm) .
- HRMS : Verify molecular formulas (e.g., C10H15N3O3S) with mass accuracy <5 ppm .
How can blood-brain barrier (BBB) penetration be enhanced for neuroactive derivatives of this compound?
Answer:
Strategies include:
- Lipophilicity Optimization : Introduce halogen substituents (e.g., -CF3) to modulate logP values .
- Molecular Weight Reduction : Fragment-based design to maintain MW <450 Da .
- In Silico BBB Prediction : Tools like SwissADME or BBB score calculators prioritize compounds with favorable permeability .
What methodologies are suitable for analyzing structure-activity relationships (SAR) in thiadiazole derivatives?
Answer:
- Analog Synthesis : Systematically vary substituents (e.g., p-tolyl vs. 4-chlorobenzyl) and assess cytotoxicity .
- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with activity using molecular alignment and partial least squares regression .
- Docking Studies : AutoDock Vina or Schrödinger Suite to map interactions with targets (e.g., aromatase or NMDA receptors) .
How can researchers resolve inconsistencies in DFT-calculated vs. experimental spectral data?
Answer:
- Functional Selection : Test hybrid functionals (e.g., B3LYP vs. M06-2X) to match experimental NMR chemical shifts .
- Solvent Corrections : Apply explicit solvent models (e.g., COSMO) for polar protons .
- Vibrational Analysis : Scale DFT-predicted IR frequencies (0.96–0.98 factor) to align with observed peaks .
What are best practices for validating enzymatic inhibition assays (e.g., aromatase) with this compound?
Answer:
- Substrate Competition : Use fluorogenic substrates (e.g., dibenzylfluorescein) with NADPH cofactor to measure real-time activity .
- Negative Controls : Include wells without substrate to account for background fluorescence .
- Dose-Response Curves : Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism) with triplicate measurements .
How can synthetic byproducts be minimized during thiadiazole ring formation?
Answer:
- Reagent Purity : Use freshly distilled POCl3 and anhydrous solvents to prevent hydrolysis .
- Temperature Control : Maintain reflux at 90°C for 3 hours to ensure complete cyclization .
- pH Adjustment : Precipitate products at pH 8–9 with ammonia to isolate pure thiadiazole-2-amine intermediates .
What experimental and computational approaches are synergistic for elucidating metabolic stability?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes + NADPH to quantify half-life .
- CYP450 Inhibition Screening : Use fluorescence-based assays (e.g., Vivid® substrates) to identify metabolic liabilities .
- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict clearance rates from molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
